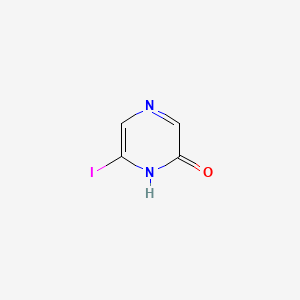

6-Iodo-pyrazin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLZHJZWDHZHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Iodo Pyrazin 2 Ol and Its Derivatives

Direct Synthetic Approaches to 6-Iodo-pyrazin-2-ol

Direct methods for the synthesis of this compound involve the introduction of an iodine atom onto a pre-existing pyrazin-2-ol scaffold or building the ring system from the ground up.

Strategies Involving Halogenation of Pyrazin-2-ol Derivatives

The direct iodination of pyrazin-2-ol derivatives is a common and straightforward approach. The pyrazin-2-ol ring system is relatively electron-rich, making it susceptible to electrophilic substitution reactions. Various iodinating agents can be employed for this purpose.

A prevalent method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidant converts I₂ into a more potent electrophilic iodine species (like I⁺), which then attacks the pyrazine (B50134) ring. Another widely used reagent is N-Iodosuccinimide (NIS), which serves as a source of electrophilic iodine and is often used under mild conditions, making it suitable for sensitive substrates.

The reaction typically proceeds by dissolving the pyrazin-2-ol starting material in a suitable solvent, such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), or acetic acid. The iodinating reagent is then added, and the reaction is stirred at room temperature or with gentle heating until completion. The regioselectivity of the reaction is governed by the electronic and steric effects of the substituents already present on the pyrazine ring. For pyrazin-2-ol, the hydroxyl group is an activating, ortho-, para-director, which would favor substitution at the 3- and 5-positions. However, the nitrogen atoms in the ring also strongly influence the position of substitution.

| Reagent System | Typical Conditions | Advantages |

| I₂ / Oxidant (e.g., HNO₃, HIO₃) | Acetic acid or H₂SO₄ | Cost-effective reagents. |

| N-Iodosuccinimide (NIS) | DCM, MeCN, or DMF, rt | Mild conditions, high yields. |

| Iodine Monochloride (ICl) | Acetic acid or CH₂Cl₂ | Highly reactive iodinating agent. |

De novo Pyrazine Ring Synthesis with Iodine Incorporation

De novo synthesis involves constructing the pyrazine ring from acyclic precursors. This strategy is particularly useful when the required starting materials for direct halogenation are unavailable or when specific substitution patterns are desired that cannot be achieved through direct functionalization.

The classical synthesis of pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net To incorporate an iodine atom at the 6-position, one of the starting materials must contain an iodine atom at the appropriate position. For instance, an iodinated 1,2-dicarbonyl compound could be condensed with ethylenediamine, or a 1,2-dicarbonyl compound could be reacted with an iodinated 1,2-diamine. Following the initial condensation to form a dihydropyrazine, an oxidation step is typically required to yield the aromatic pyrazine ring. researchgate.net

Approaches via Diazotization of Aminopyrazines

The diazotization of an aminopyrazine, followed by a Sandmeyer-type reaction, is a classic and reliable method for introducing a variety of functional groups, including iodine, onto a heterocyclic ring. To synthesize this compound via this route, one would start with 6-Amino-pyrazin-2-ol.

The process involves treating the aminopyrazine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (like HCl or H₂SO₄) at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt. The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group, being an excellent leaving group (N₂ gas), is displaced by the iodide ion to yield the target this compound.

Reaction Steps:

Diazotization: 6-Amino-pyrazin-2-ol + NaNO₂ + 2 HX → [Pyrazine-N₂⁺]X⁻ + NaX + 2 H₂O

Iodide Displacement: [Pyrazine-N₂⁺]X⁻ + KI → this compound + N₂ + KX

This method is valued for its reliability and the clean nature of the displacement reaction, as the nitrogen gas byproduct easily escapes the reaction mixture.

Precursor-Based Synthesis and Functional Group Interconversion

Functional group interconversion (FGI) provides an alternative pathway to this compound, starting from other substituted pyrazines. This approach is strategic when a particular precursor is more readily available than pyrazin-2-ol itself.

One common FGI strategy is a Finkelstein-type halogen exchange reaction. This would involve starting with a different 6-halo-pyrazin-2-ol, such as 6-bromo- or 6-chloro-pyrazin-2-ol, and treating it with an iodide salt like sodium iodide (NaI) or potassium iodide (KI) in a suitable polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). The equilibrium is driven towards the iodo-product, often by the precipitation of the less soluble sodium bromide or chloride.

Another FGI route could involve the conversion of a different functional group at the 6-position. For example, a boronic acid group at the 6-position could be subjected to iodination using reagents like iodine or NIS.

Regioselective Synthesis of Iodo-Pyrazine-2-ol Isomers and Analogues

Controlling the position of iodination on the pyrazin-2-ol ring is a critical aspect of synthesis. The inherent directing effects of the substituents on the ring play a major role in determining the outcome of electrophilic substitution reactions. The hydroxyl group (-OH) at the 2-position is an activating ortho-, para-directing group. However, the two nitrogen atoms in the pyrazine ring are strongly deactivating. The interplay of these electronic effects determines the most nucleophilic positions on the ring.

For pyrazin-2-ol, the C5 position is generally the most activated site for electrophilic attack. Therefore, direct iodination often leads to 5-Iodo-pyrazin-2-ol as the major product. To achieve regioselective synthesis of the 6-iodo isomer, alternative strategies are often necessary:

Blocking Groups: A common strategy is to temporarily block the more reactive positions (e.g., C5) with a removable functional group. After iodination at the desired C6 position, the blocking group is removed.

Directed Ortho Metalation (DoM): If a suitable directing group is present on the ring, it can direct a strong base (like an organolithium reagent) to deprotonate a specific adjacent position. The resulting organometallic intermediate can then be quenched with an iodine source (e.g., I₂) to install the iodine atom with high regioselectivity.

De Novo Synthesis: As mentioned in section 2.1.2, building the ring from precursors that already have the desired substitution pattern provides unambiguous control over the final structure.

Studies on related heterocyclic systems like quinolones and pyridones have shown that reaction conditions, including the choice of iodinating agent and solvent, can influence the regiochemical outcome. scispace.comrsc.org For instance, radical-based iodination protocols have been developed to achieve different selectivity compared to electrophilic methods. scispace.com

| Method | Regioselectivity Control | Application for 6-Iodo Isomer |

| Direct Electrophilic Iodination | Governed by inherent electronics of the ring; often favors C5. | May require optimization or yield mixtures. |

| Synthesis from 6-Aminopyrazine | Position of iodine is predetermined by the starting amine. | Highly regioselective. |

| De Novo Ring Synthesis | Regiochemistry is locked in by the choice of acyclic precursors. | Excellent control; unambiguous synthesis. |

Green Chemistry Considerations in Synthetic Pathways

Modern synthetic chemistry places increasing emphasis on environmentally friendly methods. The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency. ekb.eg These principles can be applied to the synthesis of this compound.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. De novo syntheses can be designed with high atom economy.

Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids. For iodination, using molecular iodine with a recyclable catalyst is preferable to stoichiometric, more toxic reagents. Recent developments have shown successful iodination reactions using water as a green solvent. nih.gov

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste. For example, iodine itself can act as a catalyst in certain multicomponent reactions to build heterocyclic systems. nih.govrsc.org

Solvent-Free Reactions: Mechanical grinding or high-speed vibration milling can facilitate reactions in the absence of a solvent, significantly reducing waste. This has been successfully applied to the iodination of other heterocyclic systems like pyrimidines. mdpi.com

Energy Efficiency: Employing methods that proceed at room temperature or with minimal heating, such as microwave-assisted or sonication-facilitated reactions, can reduce energy consumption. ekb.eg

By incorporating these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Reactivity and Mechanistic Investigations of 6 Iodo Pyrazin 2 Ol

Halogen Activation and Reaction Pathways at the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in 6-Iodo-pyrazin-2-ol is a key site for chemical transformations. The relatively low bond dissociation energy of the C-I bond, compared to other carbon-halogen bonds, facilitates its activation through various pathways. nih.gov

The iodine atom in iodoarenes can be activated through oxidation to form hypervalent iodine species. nih.govacs.org This activation enhances the leaving group ability of the iodo-substituent, making it approximately one million times greater than that of triflate. acs.org This process is advantageous for iodoarenes compared to other haloarenes due to the lower oxidation potential of iodine. nih.gov

Common methods for oxidative activation involve treating the iodoarene with a strong oxidant, which can lead to the in situ generation of highly reactive hypervalent iodine reagents. nih.gov These activated species, such as diaryliodonium salts, can then participate in a variety of coupling reactions under transition-metal-free conditions. acs.org The reactivity of these hypervalent iodine compounds is driven by the high Lewis acidity and electrophilicity of the central iodine atom, which possesses a region of positive electrostatic potential known as a σ-hole. nih.govacs.org

In the context of this compound, oxidative activation would transform the iodine into a hypervalent state, facilitating subsequent reactions. For instance, diaryliodonium salts can be synthesized via the oxidative activation of aryl iodides followed by coupling with an arene. acs.org These salts serve as excellent aryl-group-transfer agents. acs.org

The C-I bond in this compound can be cleaved to generate either radical or ionic intermediates, depending on the reaction conditions. These reactive intermediates are precursors for a wide range of functionalizations. nih.govacs.org

Radical Intermediates: Single-electron transfer (SET) to the iodoarene can induce homolytic cleavage of the C-I bond, generating an aryl radical. nih.gov This process can be initiated by photoredox catalysis or by using organic electron donors. nih.govacs.org For example, the reaction of pyrazine (B50134) with a strong base like potassium tert-butoxide (KOtBu) can generate radical anion species that act as organic electron donors, reducing an iodonium (B1229267) salt to produce an aryl radical. acs.org This radical can then undergo further reactions, such as Minisci-type additions to heteroaromatic systems. acs.orgnih.gov

Ionic Intermediates: Diaryliodonium salts, formed via oxidative activation, can serve as precursors to aryl cations. nih.gov These species are highly electrophilic and can react with a wide array of nucleophiles. acs.org The chemoselectivity of these reactions, particularly with unsymmetrical diaryliodonium salts, is often dictated by electronic factors, with electron-deficient aryl groups being preferentially transferred. nih.gov Furthermore, under strongly basic conditions, iodoarenes can be precursors to arynes. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. thieme-connect.de Halogenated pyrazines are generally more reactive in these substitutions than their corresponding pyridine (B92270) counterparts. thieme-connect.de

Site-selectivity in SNAr reactions on polysubstituted pyrazines is a critical aspect, governed by the electronic influence of the existing substituents. For unsymmetrical dichloropyrazines, the position of nucleophilic attack is directed by the nature of the substituent at the 2-position. researchgate.netacs.org

An electron-withdrawing group (EWG) at the 2-position directs nucleophilic attack preferentially to the 5-position. researchgate.netacs.org

An electron-donating group (EDG) at the 2-position promotes substitution at the 3-position. researchgate.netacs.org

In this compound, the hydroxyl group (-OH) is an electron-donating group. By analogy with studies on 2-substituted 3,5-dichloropyrazines, the -OH group at the 2-position would be expected to direct an incoming nucleophile to the position meta to it, which is the C-6 position bearing the iodine atom. This intrinsic reactivity makes the iodine a good leaving group in SNAr reactions. The positions on the pyrazine ring are activated towards nucleophilic attack due to the inductive electron withdrawal by the ring nitrogens. nih.gov

| Substituent at C-2 | Substituent Type | Preferential Site of Nucleophilic Attack | Reference |

|---|---|---|---|

| -CN, -COOEt | Electron-Withdrawing (EWG) | C-5 | researchgate.netacs.org |

| -NH2, -OMe | Electron-Donating (EDG) | C-3 | researchgate.netacs.org |

The most common mechanism for SNAr reactions on pyrazine systems is the addition-elimination pathway. thieme-connect.deorganicchemistrytutor.com This two-step process involves:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, iodine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The negative charge in this intermediate is delocalized over the pyrazine ring and is stabilized by the electronegative nitrogen atoms. msu.edu

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (iodide). organicchemistrytutor.comlibretexts.org

While the addition-elimination mechanism is prevalent, it is not the only pathway for nucleophilic substitutions on pyrazines. In some cases, particularly with strong bases, ring-opening-ring-closure (ANRORC) mechanisms can occur, leading to rearranged products. thieme-connect.de Furthermore, some SNAr reactions, especially with good leaving groups like chloride, bromide, and iodide, may proceed through a concerted mechanism rather than a stepwise addition-elimination process. researchgate.net

Electrophilic and Radical Reactivity Profiles

Electrophilic Reactivity: The pyrazine ring is inherently electron-deficient, which makes it highly resistant to electrophilic aromatic substitution. thieme-connect.de The presence of two deactivating nitrogen atoms, which become protonated in acidic media, further deactivates the ring towards attack by electrophiles. thieme-connect.de Therefore, direct reactions like nitration, sulfonation, and Friedel-Crafts acylations are generally not feasible on the this compound ring unless activating groups are present or the reaction proceeds via the N-oxide. thieme-connect.de

Radical Reactivity: In contrast to its inertness towards electrophiles, the pyrazine ring is susceptible to homolytic (radical) substitution. nih.govthieme-connect.de The protonated pyrazine ring, in particular, can react with radical species. thieme-connect.de Radical functionalization can be achieved through various methods, including photoredox catalysis, which allows for the generation of alkyl or acyl radicals that can add to the pyrazine ring. nih.gov The regioselectivity of these radical additions often follows the trends observed for nucleophilic additions into protonated azines. nih.gov

| Reaction Type | Reactivity | Reason | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | High | Electron-deficient ring due to two N atoms. | thieme-connect.de |

| Electrophilic Aromatic Substitution | Low | Deactivation by two N atoms, which protonate in acid. | thieme-connect.de |

| Radical Substitution | Moderate to High | The ring is susceptible to homolytic attack, especially when protonated. | nih.govthieme-connect.de |

Role of the Hydroxyl Group in Reaction Coordination

The hydroxyl group (-OH) at the C2 position of the this compound ring is a critical functional group that profoundly influences the molecule's reactivity and its interactions in chemical transformations. Its role extends beyond that of a simple substituent, actively participating in and directing the course of reactions through a combination of electronic effects, tautomerism, and its capacity for hydrogen bonding and direct metal coordination.

A pivotal characteristic of pyrazin-2-ols, including the 6-iodo derivative, is their existence in a tautomeric equilibrium with the corresponding 1H-pyrazin-2-one form. vulcanchem.comdicp.ac.cn This keto-enol tautomerism is fundamental to its reactivity, as the two forms present different coordination sites and electronic profiles. The pyrazin-2-ol form emphasizes the aromatic, electron-rich nature of the ring, while the 1H-pyrazin-2-one form contains a formal amide-like functionality. The position of this equilibrium can be influenced by the solvent, pH, and the presence of other interacting species, thereby dictating which reactive pathway is favored.

The hydroxyl group is a strong hydrogen bond donor, and the adjacent ring nitrogen atom acts as a hydrogen bond acceptor. This capability allows this compound to form extensive intermolecular hydrogen-bonded networks. In the context of reaction coordination, this can lead to the formation of pre-organized assemblies or supramolecular structures that orient reactants for a specific transformation. researchgate.net In coordination chemistry, such interactions are crucial in building complex architectures like coordination polymers. researchgate.netmdpi.com

From an electronic standpoint, the hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution, although the pyrazine ring itself is electron-deficient. More relevant to coordination chemistry is its effect on the Lewis basicity of the ring nitrogen atoms. The electron-donating character of the -OH group increases the electron density on the pyrazine ring, which can enhance the ability of the nitrogen atoms to coordinate to metal centers. dicp.ac.cn

The hydroxyl group can also participate directly in reactions. In palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, the tautomeric hydroxyl group is essential for the reaction to proceed, providing a facile pathway to chiral piperazin-2-ones. dicp.ac.cn Furthermore, the hydroxyl group itself can act as a nucleophile or be deprotonated to form a pyrazinolate anion. This anionic form is a potent bidentate ligand, capable of coordinating to a metal center through both the oxygen and a ring nitrogen atom, forming a stable chelate ring. This chelation can be a key step in many metal-catalyzed functionalization reactions.

The coordination of the pyrazin-2-ol moiety to a metal center induces significant changes in its electronic structure, which can be observed spectroscopically. For instance, the coordination through the nitrogen and/or oxygen atoms typically leads to shifts in the vibrational frequencies of the C=N, C=C, and C-O bonds in the infrared (IR) spectrum and changes in the chemical shifts of nearby protons in the NMR spectrum. nih.gov

Table 1: Tautomeric Forms of this compound and Their Properties

This table summarizes the key features of the two principal tautomers of the compound.

| Tautomer Name | Structure | Key Features | Predominant in |

| This compound | Aromatic, Hydroxyl (enol) form, Nucleophilic oxygen | Aprotic, non-polar solvents | |

| 6-Iodo-1H-pyrazin-2-one | Non-aromatic (diene), Carbonyl (keto) form, Acidic N-H proton | Protic, polar solvents |

Table 2: Hypothetical Infrared Spectroscopy Data on Hydroxyl Group Coordination

This table presents potential shifts in IR stretching frequencies for the hydroxyl and pyrazine ring functionalities upon coordination to a generic metal center (M).

| Functional Group | Free Ligand (this compound) Wavenumber (cm⁻¹) | Coordinated Complex [M(6-Iodo-pyrazin-2-olate)₂] Wavenumber (cm⁻¹) | Interpretation of Shift |

| O-H Stretch | ~3400 (broad) | Absent | Deprotonation of the hydroxyl group upon coordination. |

| C=N Stretch | ~1620 | ~1605 | Shift to lower frequency indicates coordination of ring nitrogen to the metal center, weakening the C=N bond. |

| C-O Stretch | ~1250 | ~1280 | Shift to higher frequency indicates increased double bond character of the C-O bond upon deprotonation and coordination. |

Cross Coupling Reactions Involving 6 Iodo Pyrazin 2 Ol

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are paramount in the arsenal (B13267) of synthetic organic chemists for their efficiency and functional group tolerance in forging new chemical bonds. princeton.edu The carbon-iodine bond in 6-iodo-pyrazin-2-ol is particularly susceptible to oxidative addition to a palladium(0) center, initiating the catalytic cycles of numerous cross-coupling reactions.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a cornerstone of modern organic synthesis. chemie-brunschwig.ch This reaction is widely employed for the formation of biaryl and vinyl-aryl structures. mdpi.com The general mechanism involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or its derivative and subsequent reductive elimination to yield the coupled product. chemie-brunschwig.chmdpi.com

In the context of pyrazine (B50134) chemistry, the Suzuki-Miyaura coupling of iodo-substituted pyrazines, such as the related bromopyrazine, has been utilized to synthesize key intermediates for bioluminescent natural products. uwindsor.ca For instance, the coupling of a bromopyrazine derivative with an indolylboronic acid, catalyzed by Pd(PPh₃)₄, was a critical step in the synthesis of cypridina luciferin. uwindsor.ca The reactivity of iodo-pyrazines is generally higher than their bromo- or chloro-counterparts, making this compound a favorable substrate for such transformations. The reaction conditions typically involve a palladium catalyst, a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system like THF or DMF. uwindsor.cavulcanchem.com The choice of base and solvent can significantly influence reaction yields and times. researchgate.net

| Catalyst | Base | Solvent | Coupling Partner | Product Type | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | THF | Arylboronic acid | 6-Aryl-pyrazin-2-ol | vulcanchem.com |

| Pd(OAc)₂/PPh₃ | Cs₂CO₃ | Toluene/EtOH/H₂O | Vinylboronic acid | 6-Vinyl-pyrazin-2-ol | uwindsor.ca |

This table represents typical conditions for Suzuki-Miyaura reactions involving iodo-heterocycles and is illustrative for this compound.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org It is a highly valuable method for the synthesis of substituted alkynes, which are important precursors in medicinal chemistry and materials science. researchgate.net

The coupling of this compound with various terminal alkynes would proceed under standard Sonogashira conditions to afford 6-alkynyl-pyrazin-2-ol derivatives. The reaction's efficiency can be influenced by the choice of palladium catalyst, copper source, and base. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov The reactivity of aryl iodides in Sonogashira coupling is generally high, allowing for mild reaction conditions. researchgate.net

| Catalyst | Co-catalyst | Base | Solvent | Coupling Partner | Product Type | Reference |

| PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N) | THF/DMF | Terminal Alkyne | 6-Alkynyl-pyrazin-2-ol | researchgate.net |

| Pd(PPh₃)₄ | CuI | Amine | DMF | Phenylacetylene | 6-(Phenylethynyl)pyrazin-2-ol | beilstein-journals.org |

This table illustrates common conditions for Sonogashira coupling applicable to this compound.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. researchgate.net This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing organic molecules. The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand. tcichemicals.com

For this compound, Buchwald-Hartwig amination would allow for the introduction of a wide range of primary and secondary amines at the 6-position of the pyrazine ring. The choice of ligand is crucial for the success of the reaction, with ligands such as XPhos being effective for coupling aryl chlorides, and by extension, the more reactive aryl iodides. tcichemicals.com The reaction is typically carried out in the presence of a strong base like sodium tert-butoxide. tcichemicals.com

| Catalyst | Ligand | Base | Solvent | Coupling Partner | Product Type | Reference |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Primary/Secondary Amine | 6-Amino-pyrazin-2-ol derivative | tcichemicals.com |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Aniline | 6-(Phenylamino)pyrazin-2-ol | researchgate.net |

This table shows representative conditions for Buchwald-Hartwig amination that could be applied to this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org It is known for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.orgresearchgate.net The reaction of this compound with an organozinc reagent in the presence of a palladium catalyst, such as Pd(PPh₃)₄, would yield the corresponding 6-substituted pyrazin-2-ol. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. psu.edu A key advantage of the Stille reaction is the stability of the organotin reagents and the mild reaction conditions. orgsyn.org The coupling of this compound with an organostannane, like a vinylstannane or arylstannane, would proceed using a catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. psu.educommonorganicchemistry.com Additives like CuI can sometimes accelerate the reaction. harvard.edu

| Reaction | Catalyst | Coupling Partner | Product Type | Reference |

| Negishi | Pd(PPh₃)₄ | Organozinc reagent (R-ZnX) | 6-Substituted-pyrazin-2-ol | wikipedia.orgnih.gov |

| Stille | PdCl₂(PPh₃)₂ | Organostannane (R-SnBu₃) | 6-Substituted-pyrazin-2-ol | psu.educommonorganicchemistry.com |

This table summarizes the Negishi and Stille coupling reactions applicable to this compound.

Nickel-Catalyzed Cross-Coupling Reactions

While palladium catalysts are dominant, nickel-based systems have emerged as powerful alternatives, often exhibiting unique reactivity and being more cost-effective. princeton.eduwikipedia.org Nickel catalysts can be employed in various cross-coupling reactions, including Negishi and Sonogashira couplings. wikipedia.orgwikipedia.org Nickel-catalyzed reductive cross-coupling reactions, which join two different electrophiles, have also gained prominence. oaes.cc

For this compound, a nickel catalyst could be used for coupling with organozinc reagents in a Negishi-type reaction. wikipedia.org Furthermore, recent developments have shown nickel's utility in photoredox-mediated C-S cross-coupling of aryl iodides with thiols, a transformation that could be applied to this compound to introduce sulfur-based functional groups. nih.gov The development of specific ligands and reaction conditions is crucial for the success of nickel-catalyzed transformations. acs.org

Regioselectivity and Ligand Effects in Cross-Coupling

In multifunctionalized substrates, regioselectivity is a critical consideration. For a molecule like 3-chloro-6-iodopyridazine, a related diazine, palladium-catalyzed cross-coupling has been shown to occur selectively at the more reactive carbon-iodine bond over the carbon-chlorine bond. researchgate.net This principle suggests that for a dihalogenated pyrazine, selective coupling at the iodo-position would be highly favored.

The choice of ligand plays a pivotal role in determining the outcome of cross-coupling reactions. Ligands can influence the catalyst's reactivity, stability, and selectivity. organic-chemistry.org In Suzuki-Miyaura couplings, for example, the ligand can affect the rate of Z-to-E isomerization of alkenyl halides. organic-chemistry.org For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are essential for achieving high yields. tcichemicals.com In palladium-catalyzed reactions with pyridine-type substrates, the basicity and steric properties of the ligand can correlate with catalytic efficiency. nih.gov The interaction between the ligand and additives can also be crucial; for instance, in some Suzuki-Miyaura reactions, trimethyl borate (B1201080) can prevent catalyst deactivation by heteroatoms. nih.gov Similarly, in Negishi couplings, the formation of intermetallic species between the catalyst and zinc byproducts can inhibit the reaction, a process that is influenced by the ligand. rsc.org

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis

The analysis of a molecule's electronic structure is fundamental to understanding its stability, properties, and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. aimspress.com It is used to determine the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. aimspress.com

For 6-Iodo-pyrazin-2-ol, DFT calculations would be the initial step. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to perform geometry optimization. derpharmachemica.com This process finds the lowest energy arrangement of the atoms, providing key structural parameters like bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency calculations are typically performed to confirm the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared and Raman spectra. orientjchem.org Similar DFT computations have been successfully applied to other halogenated pyrazine (B50134) derivatives to analyze their structural and spectroscopic properties. researchgate.netchemrxiv.org

Natural Bond Orbital (NBO) analysis is a technique used to interpret the wavefunction from a DFT calculation in terms of familiar chemical concepts like Lewis structures, lone pairs, and atomic charges. uni-muenchen.defaccts.de It examines interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonds). uni-muenchen.de The energetic significance of these interactions, particularly delocalization and hyperconjugation, is evaluated using second-order perturbation theory, which provides a stabilization energy value (E(2)). uni-muenchen.dewisc.edu

In an NBO analysis of this compound, key interactions would include the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of the pyrazine ring. This analysis would quantify the stability conferred by these electronic interactions and provide insight into the hybridization and bonding character throughout the molecule. researchgate.net

Below is a representative table illustrating the type of data obtained from an NBO analysis. The specific values are hypothetical for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-N3) | Value |

| LP(1) N4 | π(C5-C6) | Value |

| LP(2) O7 | σ(C2-N1) | Value |

| π(C2-N3) | π(C5-C6) | Value |

LP = Lone Pair; π = pi bond; π = pi antibond; σ* = sigma antibond. E(2) represents the stabilization energy from the donor-acceptor interaction.*

Molecular Electrostatic Potential (MEP) mapping is a crucial visualization tool for understanding molecular reactivity. uni-muenchen.de It illustrates the charge distribution around a molecule, identifying regions that are electron-rich or electron-poor. preprints.org The MEP is mapped onto a constant electron density surface, with colors indicating the nature of the potential: red typically signifies negative potential (electron-rich, prone to electrophilic attack), while blue signifies positive potential (electron-poor, prone to nucleophilic attack). researchgate.netchemrxiv.org

For this compound, an MEP map would likely reveal regions of high negative potential around the two nitrogen atoms and the hydroxyl oxygen due to their lone pairs of electrons, marking them as probable sites for interaction with electrophiles or hydrogen bond donors. researchgate.netchemrxiv.org Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor.

Fukui function analysis is a more quantitative method derived from DFT to predict local reactivity. scm.com It identifies which atoms in a molecule are most likely to participate in a chemical reaction by measuring the sensitivity of the electron density at a specific site to the addition or removal of an electron. uchile.cl The analysis yields two key functions:

f+(r) : Predicts the site for a nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for an electrophilic attack (where an electron is removed).

This analysis provides a powerful, atom-specific index of reactivity that complements the broader picture provided by MEP maps. derpharmachemica.com For this compound, Fukui functions would be calculated for each atom to create a detailed reactivity map, highlighting the most susceptible sites for various types of chemical reactions. researchgate.netresearchgate.net

Mechanistic Probing via Computational Methods

Beyond static properties, computational chemistry allows for the exploration of reaction pathways and mechanisms.

A transition state (TS) is the highest energy point on a reaction coordinate, representing the critical geometry that must be achieved for a reaction to proceed from reactants to products. uni-giessen.de Characterizing the structure and energy of a transition state is essential for understanding a reaction's mechanism and calculating its activation energy. chemrxiv.org

Computationally, a transition state is located on the potential energy surface as a first-order saddle point. This means it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. A key feature of a calculated TS is the presence of exactly one imaginary vibrational frequency, which describes the motion of the atoms as they traverse the energy barrier. uni-giessen.dechemrxiv.org

For this compound, a relevant mechanistic study could involve the characterization of the transition state for the tautomerization between the pyrazin-2-ol form and its corresponding pyrazin-2(1H)-one isomer. Computational methods would be employed to model the intramolecular proton transfer, locate the transition state structure, and determine the energy barrier for the isomerization. Similar computational studies have been effectively used to understand proton transfer mechanisms in other heterocyclic systems like pyrazoles. mdpi.com This type of analysis provides fundamental insights into the dynamic behavior and potential reactivity pathways of the molecule. nih.gov

Solvent Effects on Reaction Mechanisms and Tautomeric Equilibria

The chemical behavior of this compound is significantly influenced by its surrounding solvent environment. Computational studies on similar heterocyclic systems reveal that solvents can alter reaction rates, selectivity, and the position of tautomeric equilibria by differentially stabilizing the reactants, transition states, intermediates, and products. rsc.orgnih.gov

The effect of a solvent is often related to its polarity and its ability to form hydrogen bonds. rsc.org Computational methods model these interactions using two primary approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which are crucial for understanding how a solvent can stabilize charged or highly polar species. d-nb.infoucsb.edu For instance, a polar solvent would preferentially stabilize a more polar tautomer or a polar transition state, thereby shifting the equilibrium or accelerating a reaction. rsc.orgresearchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. nih.govucsb.edu For a molecule like this compound, which has hydrogen bond donor (-OH) and acceptor (ring nitrogens, carbonyl oxygen) sites, explicit solvent molecules (like water) can form a network of hydrogen bonds, significantly impacting the energy landscape of its tautomeric forms. conicet.gov.ar

Studies on analogous 3-hydroxy-2-pyrazinecarboxamides have shown that the keto-enol equilibrium is finely tuned by solvent polarity. conicet.gov.ar An increase in solvent polarity, and particularly in hydrogen-bond-donating ability, favors the more polar keto tautomer (the pyrazinone form). conicet.gov.ar This is because the polar keto form experiences stronger stabilizing interactions with polar solvent molecules compared to the less polar enol form. rsc.org This principle is broadly applicable and suggests that the tautomeric equilibrium of this compound would similarly shift towards the pyrazinone form in polar, protic solvents like water or ethanol.

Tautomeric Equilibria and Energetics of this compound

Computational studies, typically using Density Functional Theory (DFT), are employed to calculate the relative energies of these tautomers and the energy barrier for their interconversion. d-nb.infoconicet.gov.ar For related 6-substituted 3-hydroxy-2-pyrazinecarboxamides, DFT calculations (at the M06-2X/def2TZVP level) have been used to investigate this keto-enol balance. conicet.gov.ar These studies revealed that the electronic nature of the substituent at the 6-position has a consistent effect on the relative stability of the tautomers. conicet.gov.ar

In the gas phase, the enol tautomer is often stabilized by an intramolecular hydrogen bond. However, the presence of different substituents and the surrounding medium can shift this balance. For the series of 6-halo-substituted pyrazine derivatives, it was found that keto tautomerization is favored as the electronegativity of the substituent at position 6 decreases. The observed trend is H > I ≈ Br > Cl > F. conicet.gov.ar This indicates that for this compound, the iodo substituent makes the keto form more accessible compared to the fluoro or chloro analogues.

The relative energetics determine the population of each tautomer at equilibrium. While specific energy values for this compound are not available, the principles from analogous systems allow for a representative illustration.

Table 1: Representative Energetics of Pyrazinone Tautomeric Equilibrium This table is illustrative, based on data for analogous heterocyclic systems. Actual values for this compound would require specific calculations.

| Tautomer | Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Polar Solvent, kcal/mol) |

| This compound | Enol | 0.0 | 1.5 |

| 6-Iodo-1H-pyrazin-2-one | Keto | 2.4 | 0.0 |

The data illustrates that while the enol form might be slightly more stable in the gas phase, the equilibrium can shift dramatically in a polar solvent to favor the keto form due to its greater polarity and better solvation. d-nb.info The energy barrier for the interconversion in related systems is often high enough to potentially allow for the isolation of individual tautomers under specific conditions. wuxiapptec.com

Prediction of Reactivity and Selectivity in Substituted Pyrazines

Computational chemistry is instrumental in predicting the reactivity and regioselectivity of substituted pyrazines like this compound in various chemical reactions. The distribution of electrons in the molecule, which is influenced by the substituents, governs where it is most likely to react.

Key computational tools for these predictions include:

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. scirp.org For substituted pyrazines, the locations of these orbitals determine the most probable sites for substitution or addition reactions.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It highlights electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. Nucleophiles are attracted to the positive regions, and electrophiles to the negative regions. This is a powerful tool for predicting the selectivity of reactions governed by electrostatic interactions. nih.gov

Calculated Descriptors: Quantitative models often correlate reaction rates and selectivity with computed molecular descriptors. For instance, in predicting the site-selectivity of cross-coupling reactions on dihalogenated heterocycles, descriptors like the average molecular electrostatic potential at specific atoms are used. rsc.orgchemrxiv.org For reactions involving C-X bonds (where X is a halogen), the bond dissociation energy is a critical factor, with reactivity generally following the trend I > Br > Cl. researchgate.net

For this compound, the electron-withdrawing nature of the pyrazine ring, combined with the effects of the hydroxyl/oxo group and the iodo substituent, creates a complex reactivity profile. The iodine atom itself is a versatile functional group, often participating in cross-coupling reactions (like Suzuki or Stille coupling), where it acts as a leaving group. rsc.org Computational models can predict the relative ease of oxidative addition at the C-I bond compared to other potential reaction sites on the ring, thus guiding synthetic strategy. rsc.org The analysis of FMOs and MEP would further clarify the most likely positions for electrophilic or nucleophilic attack on the pyrazine ring itself.

Derivatization and Functionalization Strategies

Modification at the Hydroxyl Group

The hydroxyl group of 6-Iodo-pyrazin-2-ol presents a primary site for functionalization, most commonly through O-alkylation reactions. The reactivity of the pyrazin-2-ol system often leads to a mixture of N- and O-alkylated products, with the regioselectivity being highly dependent on the reaction conditions, particularly the base employed. For instance, the use of potassium carbonate typically favors the formation of O-alkylated products. thieme-connect.de This approach is crucial for introducing a variety of substituents that can modulate the electronic and steric properties of the molecule.

The choice of the alkylating agent is also a critical factor. While various alkyl halides can be used, iodomethyl derivatives have been shown to provide better yields in some cases compared to their chloro- and bromomethyl counterparts. acs.org This highlights the importance of the leaving group's nature in achieving efficient O-alkylation. acs.org

Table 1: O-Alkylation of Pyrazin-2-ol Analogs

| Alkylating Agent | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Alkyl Halide | K2CO3 | MeCN | O-Alkylated | thieme-connect.deacs.org |

| 4-(Iodomethyl)pyrimidine | K2CO3 | MeCN | O-Alkylated | acs.org |

| Alkyl Halide | CaH2 | - | N-Alkylated | thieme-connect.de |

This table is generated based on data for analogous pyrimidinone systems, illustrating general principles applicable to pyrazin-2-ols.

Post-Coupling Functionalization and Scaffold Diversification

Following initial coupling reactions at the iodine-bearing carbon, the pyrazine (B50134) scaffold can undergo further functionalization, leading to a diverse range of derivatives. This strategy significantly expands the accessible chemical space from a single precursor. For example, after a Sonogashira coupling to introduce an alkyne substituent, the resulting pyrazine can be subjected to further transformations. whiterose.ac.uk

One common approach involves the modification of substituents introduced through cross-coupling. For instance, a nitro group introduced on a coupled pyrazole (B372694) ring can be reduced to an amino group, which can then be used for further derivatization. whiterose.ac.uk This sequential functionalization allows for the construction of complex molecular architectures. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, for example, is a privileged structure in medicinal chemistry, and its synthesis and functionalization are of significant interest. mdpi.com

The versatility of this approach is further demonstrated by the synthesis of various fused heterocyclic systems. These complex scaffolds are often built upon a pre-functionalized pyrazine core, highlighting the importance of post-coupling modifications in scaffold diversification.

Applications as Building Blocks in Complex Heterocyclic Molecule Synthesis

The utility of this compound and its derivatives extends to their role as key building blocks in the synthesis of more complex heterocyclic systems. The pyrazine ring serves as a scaffold upon which other rings can be fused, leading to novel molecular frameworks. mdpi.combeilstein-journals.org

For example, pyrazines can be fused with 1,2,3-triazoles to create 1,2,3-triazolo[1,5-a]pyrazines and their analogs. mdpi.com These fused systems have shown potential in medicinal chemistry. Another important class of fused heterocycles are pyrazolo[3,4-b]pyrazines, which can be synthesized from 5-aminopyrazole precursors. beilstein-journals.org

The synthesis of these complex molecules often involves multi-step sequences where the pyrazine core is strategically modified. For instance, a Castro-Stephen coupling reaction can be used to introduce an alkyne, which then undergoes further reactions like oxidation and cyclocondensation to form fused pyrazinyl-quinazolin-4(3H)-ones. researchgate.net This demonstrates the power of using simple pyrazine building blocks to access a wide variety of complex and medicinally relevant heterocyclic compounds. nih.govsigmaaldrich.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-Dichloropyrazine |

| 2,6-bis(4-substituted pyrazol-1-yl)pyrazines |

| 1,2,3-triazolo[1,5-a]pyrazines |

| Pyrazolo[3,4-b]pyrazines |

| 5-Aminopyrazole |

| Pyrazinyl-quinazolin-4(3H)-ones |

Advanced Topics in Pyrazine Chemistry Relevant to 6 Iodo Pyrazin 2 Ol

Structure-Reactivity Relationships in Halogenated Pyrazines

The reactivity of halogenated pyrazines is intrinsically linked to the nature and position of the halogen substituent on the pyrazine (B50134) ring. The presence of an iodine atom at the 6-position and a hydroxyl group at the 2-position of 6-Iodo-pyrazin-2-ol significantly influences its electronic properties and, consequently, its chemical behavior.

Halogen atoms, being electronegative, exert an electron-withdrawing inductive effect (-I) on the pyrazine ring. This effect is most pronounced at the carbon atom directly bonded to the halogen and diminishes with distance. In the case of this compound, the iodine atom at C6 decreases the electron density of the pyrazine ring, making it more susceptible to nucleophilic attack. The reactivity of halogenated pyrazines in nucleophilic aromatic substitution (SNAr) reactions is a key area of study. The ease of displacement of the halogen atom generally follows the order I > Br > Cl > F, which is counterintuitive to their electronegativity but is explained by the strength of the carbon-halogen bond. The weaker C-I bond in this compound makes the iodo-substituent a good leaving group in such reactions.

Furthermore, the hydroxyl group at the 2-position exists in tautomeric equilibrium with its keto form, 6-iodo-1H-pyrazin-2-one. This tautomerism can significantly affect the reactivity of the molecule. The pyrazin-2-ol form is aromatic, while the pyrazin-2-one form has a diene-like character. The predominant tautomer in a given reaction will dictate the reaction pathway. For instance, the hydroxyl group can be deprotonated to form a phenoxide-like species, which is a powerful electron-donating group, activating the ring towards electrophilic substitution, although the electron-withdrawing nature of the two ring nitrogens and the iodine atom generally disfavors electrophilic attack.

The interplay between the electron-withdrawing iodo group and the potentially electron-donating hydroxyl/oxo group creates a unique reactivity profile for this compound. For instance, in cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, the C-I bond is the primary site of reactivity, allowing for the introduction of a wide range of substituents at the 6-position. The success and rate of these reactions are influenced by the electronic environment of the pyrazine ring, which is modulated by the group at the 2-position.

Studies on other halogenated pyrazines have provided insights into these structure-reactivity relationships. For example, research on 2-sulfonylpyrimidines has demonstrated that the reactivity can be finely tuned by introducing electron-withdrawing or electron-donating groups on the pyrimidine (B1678525) ring. nih.gov Similarly, the electronic character of substituents on pyrazole (B372694) rings has been shown to influence their tautomeric equilibrium and intermolecular interactions. mdpi.com These principles are directly applicable to understanding the reactivity of this compound.

Intermolecular Interactions and Self-Assembly Potential

The molecular structure of this compound, featuring a hydrogen bond donor (the N-H in the pyrazinone tautomer or the O-H in the pyrazinol tautomer), a hydrogen bond acceptor (the carbonyl oxygen or the nitrogen atoms of the pyrazine ring), and a halogen atom capable of forming halogen bonds, provides a strong basis for the formation of various intermolecular interactions and self-assembly into supramolecular architectures.

Hydrogen Bonding: The most prominent intermolecular interaction for this compound is hydrogen bonding. In the solid state, it is highly likely that molecules of this compound will form hydrogen-bonded dimers or chains. The N-H---O=C hydrogen bond between two molecules in the pyrazinone form is a particularly stable and common motif in related heterocyclic compounds. Alternatively, O-H---N hydrogen bonds could form between molecules in the pyrazinol tautomeric form. The specific hydrogen bonding pattern will depend on the predominant tautomer and the crystal packing forces.

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base (a nucleophile). acs.org The nitrogen atoms of the pyrazine ring or the oxygen atom of the hydroxyl/carbonyl group of a neighboring molecule can act as halogen bond acceptors. These interactions, denoted as C-I---N or C-I---O, can play a crucial role in directing the self-assembly of the molecules in the solid state, often working in concert with hydrogen bonds to form complex 2D or 3D networks. Research on other iodo-substituted heterocyclic compounds has demonstrated the importance of N···I halogen bonds in forming wave-like one-dimensional chains. rsc.org

The combination of these intermolecular forces—hydrogen bonding, halogen bonding, and π-π stacking—provides this compound with significant potential for self-assembly. By modifying the substituents on the pyrazine ring, it may be possible to tune these interactions and control the resulting supramolecular architecture. The study of self-assembly in pyrazine-based molecules has shown that they can form polymorphic structures at solution-solid interfaces, with the final structure being influenced by weak intermolecular hydrogen bonding and molecule-substrate interactions. researchgate.netbeilstein-journals.org This highlights the potential for creating functional materials based on the controlled self-assembly of this compound and its derivatives.

Future Research Directions and Emerging Methodologies

The unique structural features and reactivity of this compound open up several promising avenues for future research and the application of emerging synthetic methodologies.

Exploration of Novel Cross-Coupling Reactions: While the use of this compound in standard cross-coupling reactions is anticipated, future research could focus on employing more advanced and sustainable catalytic systems. This includes the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) as alternatives to palladium, and the development of photoredox-catalyzed cross-coupling reactions that can proceed under mild conditions. The application of in situ generated nanoparticles as catalysts could also offer environmentally friendly routes to novel derivatives. mdpi.com

Synthesis of Complex Heterocyclic Scaffolds: this compound can serve as a versatile building block for the synthesis of more complex, fused heterocyclic systems. For example, the iodine and hydroxyl/amino functionalities could be sequentially or in a one-pot manner reacted to construct polycyclic structures with potential biological activity. Multicomponent reactions involving this compound could provide rapid access to libraries of diverse compounds for high-throughput screening. rsc.org

Development of Functional Materials: The self-assembly properties of this compound suggest its potential use in the development of functional organic materials. Future work could focus on designing and synthesizing derivatives with specific electronic or optical properties. By controlling the self-assembly process through solvent choice, temperature, or surface templating, it may be possible to create materials with applications in electronics, sensing, or catalysis. The study of their polymorphic self-assembly on surfaces like graphene could lead to the development of novel supramolecular structures. beilstein-journals.org

Computational and Spectroscopic Studies: A deeper understanding of the structure, reactivity, and intermolecular interactions of this compound will be greatly aided by advanced computational and spectroscopic studies. Density Functional Theory (DFT) calculations can be used to predict the relative stability of tautomers, the energies of different intermolecular interaction motifs, and the reaction pathways for various transformations. researchgate.net Advanced NMR techniques, such as solid-state NMR, can provide experimental validation of the predicted structures and dynamics in the solid state. mdpi.com

Investigation of Biological Activity: Pyrazine derivatives are known to exhibit a wide range of biological activities. ontosight.aiontosight.ainih.gov Future research should involve the synthesis of a library of derivatives of this compound and the evaluation of their biological properties. This could lead to the discovery of new lead compounds for drug discovery programs.

Q & A

Q. What advanced purification techniques improve the scalability of this compound production?

- Methodological Answer : Optimize chromatography parameters:

- Flash Chromatography : Use silica gel with hexane/EtOAc gradients (5–20% EtOAc) for gram-scale runs.

- Recrystallization : Refine solvent ratios (e.g., EtOH/HO 3:1) to enhance crystal purity (>99% by HPLC) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.